4-(Pyrrolidin-1-yl)phenol can be synthesized through various chemical reactions, with one notable method being the Petasis reaction, which involves the reaction of boronic acids with amines and aldehydes. This compound is classified under phenolic compounds due to the presence of a hydroxyl group attached to an aromatic ring. It also falls under the category of alkylaminophenols, which are known for their diverse biological activities.
The synthesis of 4-(Pyrrolidin-1-yl)phenol can be accomplished through several methods:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields in these synthesis methods.
The molecular structure of 4-(Pyrrolidin-1-yl)phenol consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly used to confirm the structure and purity of synthesized compounds.
4-(Pyrrolidin-1-yl)phenol participates in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for 4-(Pyrrolidin-1-yl)phenol primarily relates to its interactions with biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity.
Characterization techniques such as Differential Scanning Calorimetry (DSC) can provide detailed thermal properties.
4-(Pyrrolidin-1-yl)phenol has several scientific applications:
Its diverse applications stem from its unique structural characteristics and reactivity profile, making it a valuable compound in both academic research and industrial applications.
The compound is systematically named 4-(pyrrolidin-1-yl)phenol according to IUPAC conventions. This nomenclature explicitly defines:
The structural representation (Figure 1) highlights two critical functional groups:
Representative molecular descriptors:
| Notation Type | Value | |
|---|---|---|
| SMILES | C1CCN(C1)C2=CC=C(C=C2)O | |
| InChI | InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| InChIKey | UUIJPHGPERPMIF-UHFFFAOYSA-N | [2] [4] [7] |
The universal identifier for this compound is the CAS Registry Number 1008-97-5, which is consistently referenced across chemical databases and commercial catalogs [3] [6].
Common synonyms encountered in scientific literature include:
Table 1: Synonym Cross-Referencing
| Synonym | Source |
|---|---|
| 4-(1-Pyrrolidinyl)phenol | Chemscene |
| p-(1-Pyrrolidinyl)phenol | PubChemLite [2] |
| 4-Pyrrolidin-1-ylphenol | Evitachem [4] |
These variants arise from permissible substitutions in naming the pyrrolidine group but consistently denote the same molecular structure [4] [7].
The compound’s molecular formula, C₁₀H₁₃NO, confirms its elemental composition: 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom [3] [4]. Its molecular weight is 163.22 g/mol, calculated from standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00) [4] [7].
The canonical SMILES notation (OC1=CC=C(N2CCCC2)C=C1) is a machine-readable string encoding the connectivity:
C1=C(C=C(C=C1)O) N2CCCC2 N2) [2] [4] [7]. Table 2: Molecular Descriptors
| Parameter | Value | |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | |
| Exact Mass | 163.0997 g/mol | |
| Monoisotopic Mass | 163.0997 Da | |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)O | |
| Topological Polar Surface Area | 23.5 Ų | [2] [4] |
Equivalent SMILES representations (e.g., OC1=CC=C(N2CCCC2)C=C1 vs. C1CCN(C1)C2=CC=C(C=C2)O) denote identical atom connectivity and stereochemistry (achiral due to symmetry) [4] [7].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9